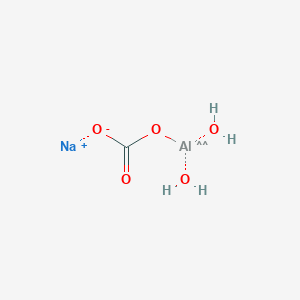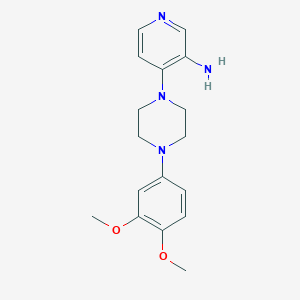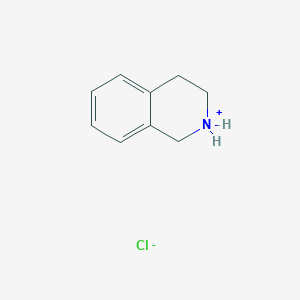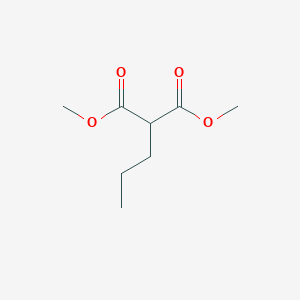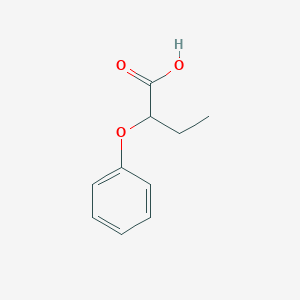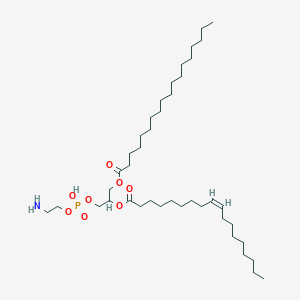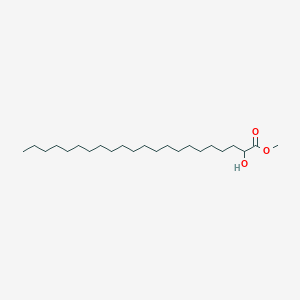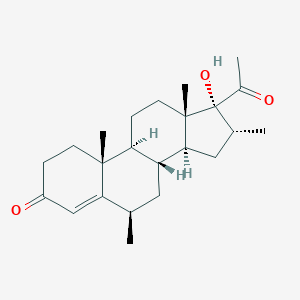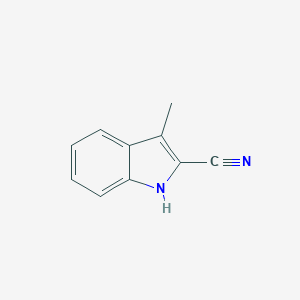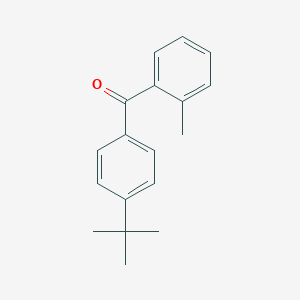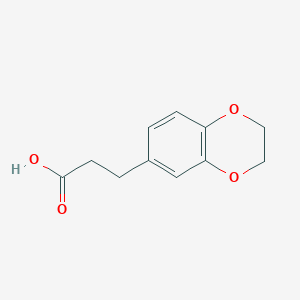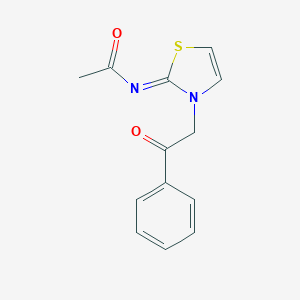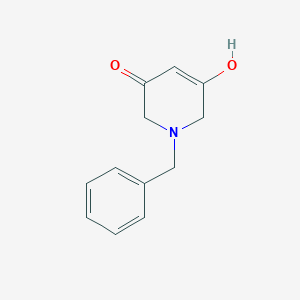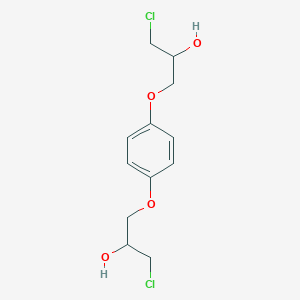
1,1'-(p-Phenylenedioxy)bis(3-chloro-2-propanol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-(p-Phenylenedioxy)bis(3-chloro-2-propanol), commonly known as PCP, is a chemical compound that has been extensively studied for its potential applications in scientific research. PCP is a white crystalline powder that is soluble in water and organic solvents. It is widely used as a chiral auxiliary in the synthesis of various organic compounds due to its unique structure and properties.
Mecanismo De Acción
The mechanism of action of PCP is not well understood, but it is believed to act as a Lewis acid catalyst in many reactions. PCP has a unique structure that allows it to form hydrogen bonds with other molecules, which can enhance the reactivity and selectivity of certain reactions.
Efectos Bioquímicos Y Fisiológicos
PCP has not been extensively studied for its biochemical and physiological effects, but it is generally considered to be non-toxic and safe for use in laboratory experiments. However, as with any chemical compound, proper safety precautions should be taken when handling PCP.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using PCP in laboratory experiments is its high efficiency as a chiral auxiliary. It has also been shown to be effective in promoting a wide range of reactions, making it a versatile tool for organic synthesis. However, PCP is relatively expensive and may not be suitable for large-scale reactions. Additionally, its use in certain reactions may require specific conditions or reagents, which can limit its applicability.
Direcciones Futuras
There are many potential future directions for research involving PCP. One area of interest is the development of new synthetic methods using PCP as a catalyst or chiral auxiliary. Another area of research is the investigation of PCP's potential as a drug candidate or therapeutic agent. Finally, further studies are needed to fully understand the mechanism of action and potential risks associated with the use of PCP in laboratory experiments.
Métodos De Síntesis
The synthesis of PCP involves the reaction of p-phenylenediamine with epichlorohydrin in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to yield PCP. This method is relatively simple and efficient, making PCP readily available for use in scientific research.
Aplicaciones Científicas De Investigación
PCP has been used in a wide range of scientific research applications, including organic synthesis, asymmetric catalysis, and drug discovery. As a chiral auxiliary, PCP has been shown to be highly effective in promoting enantioselective reactions. It has also been used as a building block for the synthesis of various natural products and pharmaceuticals.
Propiedades
Número CAS |
15129-28-9 |
|---|---|
Nombre del producto |
1,1'-(p-Phenylenedioxy)bis(3-chloro-2-propanol) |
Fórmula molecular |
C12H16Cl2O4 |
Peso molecular |
295.16 g/mol |
Nombre IUPAC |
1-chloro-3-[4-(3-chloro-2-hydroxypropoxy)phenoxy]propan-2-ol |
InChI |
InChI=1S/C12H16Cl2O4/c13-5-9(15)7-17-11-1-2-12(4-3-11)18-8-10(16)6-14/h1-4,9-10,15-16H,5-8H2 |
Clave InChI |
CVJPKXAKDGRMIA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OCC(CCl)O)OCC(CCl)O |
SMILES canónico |
C1=CC(=CC=C1OCC(CCl)O)OCC(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



